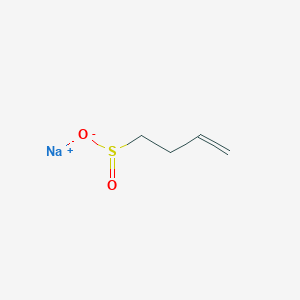

Sodiumbut-3-ene-1-sulfinate

Description

Contextualization of Allylic Sulfinate Compounds in Organic Chemistry

Allylic sulfinates are recognized as important intermediates in a variety of organic transformations. rsc.org One of their most characteristic reactions is the dntb.gov.uarsc.org-sigmatropic rearrangement to form the thermodynamically more stable allylic sulfones. This transformation, often promoted by heat or catalysts, is a powerful tool for the stereospecific synthesis of allylic sulfones, which are themselves valuable synthetic intermediates.

Furthermore, sulfinates, including allylic variants, are well-established precursors to sulfonyl radicals upon single-electron oxidation. researchgate.net These radicals can participate in a wide array of reactions, including additions to alkenes and alkynes, and radical cyclizations, offering a powerful method for the formation of carbon-sulfur and carbon-carbon bonds. dntb.gov.uaresearchgate.net The versatility of allylic sulfinates is also demonstrated in their use as nucleophiles in transition metal-catalyzed allylic substitution reactions, providing access to a diverse range of sulfonylated products.

Theoretical Frameworks Underpinning Sulfinate Reactivity

The reactivity of sulfinate anions, the conjugate bases of sulfinic acids, is governed by several key theoretical principles. The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or the oxygen atom. The outcome of this nucleophilic attack is often dependent on the nature of the electrophile and the reaction conditions, a concept explained by Hard and Soft Acid and Base (HSAB) theory. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor reaction at the softer sulfur atom.

The generation of sulfonyl radicals from sulfinate salts via single-electron transfer (SET) is another critical aspect of their reactivity. researchgate.net The feasibility of this process can be understood through the analysis of the redox potentials of the sulfinate and the oxidizing agent. Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving sulfinates, including the determination of bond dissociation energies for the formation of sulfonyl radicals and the energy barriers for various reaction pathways. nih.gov For instance, theoretical calculations can predict the regioselectivity of radical additions and the stereochemical outcomes of rearrangement reactions.

Historical Perspectives on Sulfinate Chemical Transformations

The chemistry of sulfinates has a rich history, with early work focusing on their preparation and fundamental reactivity. One of the classical methods for the synthesis of sulfinate salts involves the reduction of sulfonyl chlorides. rsc.orgnih.gov This straightforward approach has been a mainstay for accessing a variety of sulfinates for many decades. Another long-standing method is the reaction of Grignard reagents with sulfur dioxide. uni.lu

Historically, the primary application of sulfinates was in their alkylation to form sulfones. Over time, the understanding of their reactivity expanded to include their role as precursors for sulfonyl radicals and their participation in more complex, catalyzed reactions. The development of transition metal catalysis, in particular, has significantly broadened the synthetic utility of sulfinates, enabling their use in a variety of cross-coupling reactions.

Contemporary Challenges and Opportunities in But-3-ene-1-sulfinate Research

While the general chemistry of allylic sulfinates is well-established, research specifically focused on Sodium but-3-ene-1-sulfinate is less prevalent in the scientific literature. This presents both challenges and opportunities.

Challenges:

Limited Availability of Specific Data: There is a scarcity of published research detailing the specific reaction parameters, yields, and spectroscopic data for reactions involving Sodium but-3-ene-1-sulfinate.

Synthesis and Purification: While general methods for sulfinate synthesis exist, optimizing these for a specific, potentially sensitive compound like an unsaturated aliphatic sulfinate can be challenging, particularly on a large scale. nih.govgoogle.com

Opportunities:

Exploration of Unique Reactivity: The presence of both an allylic sulfinate and a terminal double bond in Sodium but-3-ene-1-sulfinate opens the door to novel intramolecular reactions, such as radical cyclizations, that are not possible with simpler saturated or aromatic sulfinates. dntb.gov.ua

Polymer Chemistry: The vinyl group in Sodium but-3-ene-1-sulfinate makes it a potential monomer for the synthesis of functional polymers. The resulting polymers would contain sulfinate or sulfone functionalities, which could have interesting properties and applications in materials science. wikipedia.org

Development of Novel Catalytic Systems: The unique structure of Sodium but-3-ene-1-sulfinate could be used to probe and develop new catalytic systems for reactions involving allylic sulfinates.

Precursor to Other Reagents: Sodium but-3-ene-1-sulfinate can serve as a precursor to other valuable reagents, such as but-3-ene-1-sulfonyl chloride, which is used in the synthesis of sulfonamides and other derivatives.

The following tables provide an overview of the properties of Sodium but-3-ene-1-sulfinate and a summary of general reactions applicable to allylic sulfinates.

Table 1: Physicochemical Properties of Sodium but-3-ene-1-sulfinate

| Property | Value | Reference |

| CAS Number | 24768-50-1 | dntb.gov.uarsc.orgbiosynth.com |

| Molecular Formula | C₄H₇NaO₂S | dntb.gov.ua |

| Molecular Weight | 142.15 g/mol | dntb.gov.ua |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in polar solvents like water and alcohols. |

Table 2: General Reactions of Allylic Sulfinates

| Reaction Type | Description | General Scheme |

| dntb.gov.uarsc.org-Sigmatropic Rearrangement | Thermal or catalyzed rearrangement to form the corresponding allylic sulfone. | |

| Radical Formation | Single-electron oxidation to generate a sulfonyl radical. | |

| Nucleophilic Substitution | Reaction with electrophiles at the sulfur atom to form sulfones. | |

| Transition Metal-Catalyzed Allylic Sulfonylation | Reaction with allylic electrophiles in the presence of a transition metal catalyst. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;but-3-ene-1-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S.Na/c1-2-3-4-7(5)6;/h2H,1,3-4H2,(H,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBYHJIYOBPGLB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCS(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium But 3 Ene 1 Sulfinate and Analogous Derivatives

Direct Synthesis of Sodium Sulfinates from Precursors

The direct formation of sodium sulfinates from readily available chemical precursors remains a cornerstone of their synthesis. These methods are often characterized by their straightforward reaction conditions and use of inexpensive starting materials.

Preparation from Sulfonyl Chlorides

One of the most established and common methods for preparing sodium sulfinates is through the reduction of the corresponding sulfonyl chlorides. nih.gov This approach is valued for its reliability and the wide availability of sulfonyl chloride precursors. The reduction can be achieved using various reagents.

A typical procedure involves reacting the sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium. The presence of a base, such as sodium bicarbonate (NaHCO₃), is crucial to neutralize the hydrochloric acid generated during the reaction. The mixture is often heated to facilitate the conversion, typically at temperatures between 70–80 °C. nih.gov Following the reaction, the desired sodium sulfinate can be isolated and purified, often by recrystallization from a suitable solvent like ethanol, to yield the product in pure form. nih.gov

Alternatively, metallic reducing agents can be employed. For instance, zinc dust in the presence of sodium carbonate in water provides a straightforward method for the reduction of sulfonyl chlorides to their corresponding sodium sulfinate hydrates. nih.gov

Table 1: Summary of Reagents for Synthesis from Sulfonyl Chlorides This table is generated based on the textual data for illustrative purposes.

| Precursor | Reducing Agent | Base / Additive | Solvent | Typical Product |

|---|---|---|---|---|

| Ar-SO₂Cl | Sodium Sulfite (Na₂SO₃) | Sodium Bicarbonate (NaHCO₃) | Water | Ar-SO₂Na |

Routes Utilizing Sulfur Dioxide Surrogates (e.g., DABSO)

Gaseous sulfur dioxide (SO₂) is a fundamental building block for creating sulfinates, but its hazardous nature makes it difficult to handle in standard laboratory settings. To overcome this, stable solid surrogates that can release SO₂ under specific conditions have been developed. Among the most effective is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov

This method typically involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with DABSO. The organometallic compound acts as a nucleophile, attacking the sulfur dioxide moiety within the DABSO complex. This is followed by an aqueous workup, often with a sodium salt like sodium carbonate, to yield the final sodium sulfinate. This approach allows for the safe and convenient incorporation of the sulfinate group into a wide range of organic molecules. nih.gov

Electrochemical Synthesis Approaches

Electrosynthesis has emerged as a powerful and environmentally friendly alternative to traditional redox reactions, as it uses electric current in place of chemical oxidants or reductants. researchgate.net While many electrochemical methods focus on the reactions of sodium sulfinates to form products like sulfones, there are advanced techniques for the synthesis of sulfinates themselves. researchgate.netorganic-chemistry.org

A notable modern approach is the nickel-electrocatalytic sulfinylation of aryl halides. In this process, an aryl halide is subjected to electrolysis in the presence of a simple nickel catalyst and a source of sulfur dioxide. This reaction proceeds through the formation of an aryl sulfinate intermediate. acs.org This method is particularly valuable for its scalability and chemoselectivity, offering a green pathway to sulfinate synthesis that avoids harsh chemical reagents. acs.org These electrochemically generated sulfinates are often used in situ for subsequent transformations.

Disproportionation Reactions of Sodium Sulfinates

Disproportionation is a key chemical property of sulfinates and their corresponding sulfinic acids, rather than a primary synthetic route for their formation. It is a redox reaction where a substance is simultaneously oxidized and reduced to form two different products. In the context of sodium sulfinates, this reaction typically leads to the formation of thiosulfonates and sulfonates, particularly under acidic conditions or in the presence of certain mediators. acs.org

For example, the BF₃·OEt₂-mediated reaction of sodium sulfinates leads to a disproportionate coupling, yielding thiosulfonates. nih.govacs.org The mechanism is believed to involve the formation of sulfinyl radicals, which then disproportionate into thiyl and sulfonyl radicals to form the S–S(O)₂ bond of the thiosulfonate. acs.org Understanding this reactivity is critical during the synthesis and handling of sodium sulfinates, as conditions that promote disproportionation must be controlled to prevent degradation of the desired product.

Metal-Catalyzed Formation Pathways

Transition metal catalysis has introduced highly efficient and selective methods for forming carbon-sulfur bonds, providing modern alternatives to classical synthetic routes for preparing sulfinates.

Palladium-Catalyzed Synthetic Strategies

Palladium catalysis offers a sophisticated and versatile method for the synthesis of sulfinates from aryl and heteroaryl halides. These reactions provide direct access to sulfinates under relatively mild, gas- and reductant-free conditions. nih.gov

A prominent strategy involves the reaction of an aryl or heteroaryl halide with a sulfur dioxide surrogate, like DABSO, in the presence of a palladium(0) catalyst. nih.govresearchgate.net The reaction system typically includes a base, such as triethylamine, and can be performed with low catalyst loadings. Isopropyl alcohol often serves as both a solvent and a formal reductant in this process. nih.gov The initial product is an ammonium (B1175870) sulfinate, which can be readily converted to the corresponding sodium sulfinate or used in situ to synthesize other valuable sulfur-containing compounds like sulfones and sulfonamides. nih.govacs.org This catalytic cycle demonstrates high functional group tolerance and broad substrate scope, making it a powerful tool for modern organic synthesis. nih.gov

Table 2: Example of a Palladium-Catalyzed Sulfinate Synthesis This table is generated based on the textual data for illustrative purposes.

| Substrate | SO₂ Source | Catalyst | Base | Solvent | Product Type |

|---|

Nickel-Catalyzed Methodologies

Nickel catalysis offers a cost-effective and efficient avenue for the formation of C–S bonds, particularly in the synthesis of aryl sulfones. While direct nickel-catalyzed synthesis of sodium but-3-ene-1-sulfinate is not extensively detailed, analogous transformations provide insight into potential synthetic routes. Nickel-catalyzed cross-coupling reactions of sulfinic acid salts (sulfinates) with aryl and vinyl halides are well-established methods for producing a variety of sulfones. researchgate.net

Recent advancements include photo–nickel dual catalysis systems. One such method employs an organoboron photocatalyst in conjunction with a nickel catalyst to achieve the cross-coupling of aryl bromides with sodium sulfinates under visible light irradiation. mdpi.com This approach is notable for its mild reaction conditions and tolerance of a broad range of functional groups, enabling the synthesis of various sulfone compounds in moderate to good yields. mdpi.com Another photoredox/nickel-catalyzed sulfonylation reaction has been reported for (hetero)aryl and vinyl halides with sodium sulfinates at room temperature. researchgate.net

Furthermore, nickel(II) catalysis has been used for the sulfination of aryl and heteroaryl boronic acids using DABSO as a sulfur dioxide surrogate. The resulting sulfinate salts can be trapped in situ with electrophiles like allyl bromide to furnish allyl sulfones. acs.org This two-step, one-pot process demonstrates the utility of nickel catalysis in creating complex sulfonyl compounds from readily available starting materials. acs.org

Table 1: Overview of Nickel-Catalyzed Sulfone Synthesis

| Catalyst System | Substrates | Reagents | Key Features |

| Nickel/N-heterocyclic carbene | Aryl bromides | Sodium sulfinates | Good functional group tolerance. researchgate.net |

| Photo–nickel dual catalysis | Aryl bromides | Sodium sulfinates | Uses an organoboron photocatalyst; visible light. mdpi.com |

| Photoredox/nickel catalysis | (Hetero)aryl/vinyl halides | Sodium sulfinates | Room temperature reaction. researchgate.net |

| NiBr₂·(glyme)/tmphen | (Hetero)aryl boronic acids | DABSO, then Allyl Bromide | In situ formation of sulfinate and subsequent allylation. acs.org |

Copper-Catalyzed Protocols

Copper-catalyzed reactions represent another cornerstone in the synthesis of sulfonyl compounds from sodium sulfinates. These protocols are valued for their mild conditions and broad applicability. A significant development is the remote enantioselective copper-catalyzed sulfonylation of yne-allylic esters with sodium sulfinates. nih.govresearchgate.net This method provides chiral yne-allylic sulfones with excellent regio-, enantio-, and stereoselectivity across a wide range of substrates. nih.govresearchgate.net

Another innovative strategy involves a three-component 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes. rsc.org In this process, sulfonyl radicals generated from sodium sulfinates add to the alkene, and the resulting benzylic radical undergoes a copper-catalyzed arylation with an aryl boronic acid. This reaction proceeds at room temperature with high selectivity. rsc.org

Copper catalysis is also employed in the synthesis of "masked" sulfinates. For instance, (hetero)aryl iodides can be coupled with sodium 1-methyl 3-sulfinopropanoate (SMOPS) using a substoichiometric amount of a copper salt. nih.govacs.org The resulting β-ester sulfones can be easily converted to the corresponding sodium sulfinates under basic conditions, offering a practical way to handle and purify otherwise challenging sulfinate salts. nih.govacs.org

Table 2: Selected Copper-Catalyzed Sulfonylation Reactions

| Catalyst System | Substrates | Reagents | Product Type |

| Copper/Chiral Ligand | Yne-allylic esters | Sodium sulfinates | Chiral yne-allylic sulfones. nih.govresearchgate.net |

| Copper Catalyst | Vinylarenes, 1,3-dienes | Sodium sulfinates, Aryl boronic acids | β,β-diaryl sulfones. rsc.org |

| Copper Iodide (substoichiometric) | (Hetero)aryl halides | SMOPS | Masked β-ester sulfones. nih.govacs.org |

Iridium-Catalyzed Allylation Techniques

Iridium-catalyzed asymmetric allylic substitution has emerged as a powerful method for the enantioselective construction of carbon-sulfur bonds. This technique is particularly relevant for the synthesis of chiral, non-racemic allylic sulfones, which are valuable building blocks. The iridium-catalyzed allylation of sodium sulfinate with achiral allylic carbonates produces branched allylic sulfones with high yields, excellent regioselectivity (>99:1 branched-to-linear ratio), and high enantioselectivities (up to 98% ee).

This transformation is facilitated by a single-component, metallacyclic iridium complex. The reaction conditions are typically mild, with optimal results often achieved in solvents like 1,4-dioxane (B91453) at moderate temperatures. The scope of the reaction is broad, accommodating both aromatic and aliphatic sulfinates and a variety of allylic carbonates. Electron-rich substrates have been observed to give higher yields. This methodology directly addresses the challenge of forming chiral, branched products, which are often difficult to access via other catalytic systems.

Regioselective and Stereoselective Synthesis of But-3-ene-1-sulfinate Structures

Control over regioselectivity (the site of bond formation) and stereoselectivity (the spatial arrangement of atoms) is paramount in modern organic synthesis. In the context of but-3-ene-1-sulfinate structures, this control dictates whether the sulfinate group attaches to the first or third carbon of the butene chain (linear vs. branched isomers) and the chirality of the resulting molecule.

Transition metal-free approaches have been developed that offer regiodivergent synthesis of allylic sulfones. By carefully selecting the reaction conditions (such as the bromination solvent and temperature) and the base, it is possible to tune the reaction to favor either the (E)-allylic sulfone or the α-sulfonyl-methyl styrene (B11656) product from terminal olefins.

Palladium-catalyzed hydrosulfonylation of 1,3-dienes is another effective method for producing allylic sulfones with high regioselectivity. mdpi.com Furthermore, ligand-controlled, palladium-catalyzed coupling of allenes with sulfinic acids provides a chemodivergent route to either branched or linear allylic sulfones, depending on the choice of ligand. organic-chemistry.orgfao.org

For achieving high stereoselectivity, asymmetric catalysis is key. The aforementioned iridium-catalyzed allylation is a prime example, consistently yielding branched products with high enantiomeric excess. nih.govresearchgate.net Similarly, copper-catalyzed remote enantioselective sulfonylation of yne-allylic esters demonstrates excellent control over both regioselectivity and enantioselectivity, leading to specific chiral sulfone products. nih.govresearchgate.net

Convergent and Modular Synthetic Approaches

Convergent and modular synthesis strategies are advanced principles for the efficient construction of complex molecules. A convergent synthesis involves preparing separate fragments of the target molecule and then coupling them together in the final stages. This is often more efficient than a linear synthesis where the molecule is built step-by-step from a single starting material. A modular approach allows for the easy substitution of different building blocks (modules) to rapidly generate a library of related compounds.

In the synthesis of allylic sulfones and their derivatives, these principles can be applied effectively. For example, a complex allylic substrate and a functionalized sodium sulfinate can be prepared independently and then joined using one of the catalytic methods described above (e.g., Ni, Cu, Ir, or Pd-catalyzed coupling). This late-stage C–S bond formation is a hallmark of a convergent approach.

The development of nickel-catalyzed Suzuki–Miyaura cross-couplings using allylic sulfones as electrophiles exemplifies a modular approach. nih.gov This allows for the modular construction of polyfunctional sulfone architectures by coupling a pre-formed sulfone "module" with various boronic acids. nih.gov Similarly, the three-component copper-catalyzed reaction involving an alkene, a sodium sulfinate, and an aryl boronic acid can be seen as a modular process where three distinct building blocks are combined in a single operation to create a more complex structure. rsc.org These strategies enhance synthetic efficiency and provide flexible access to a diverse range of sulfonyl-containing target molecules.

Mechanistic Investigations of Chemical Transformations Involving But 3 Ene 1 Sulfinate

Pericyclic Rearrangement Mechanisms

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.org But-3-ene-1-sulfinate is primed to undergo such transformations, most notably sigmatropic rearrangements.

The transformation of allylic sulfinates to allylic sulfones is a well-documented example of a reddit.comnih.gov-sigmatropic rearrangement. bohrium.com This process is analogous to the more frequently discussed Mislow-Evans rearrangement, which involves the conversion of allylic sulfoxides to allylic sulfenate esters. wikipedia.orgnih.gov The rearrangement of but-3-ene-1-sulfinate involves the migration of the sulfur-containing group from the oxygen atom to the terminal carbon of the allyl system.

The mechanism is a concerted, intramolecular process that proceeds through a highly ordered, five-membered cyclic transition state. mdpi.com In this transition state, the sigma bond between the sulfur and oxygen atoms is broken, while a new sigma bond is formed between the sulfur atom and the carbon at the γ-position of the allylic system. Simultaneously, the π-bond of the alkene shifts. libretexts.org This electron reorganization results in the formation of the thermodynamically more stable allylic sulfone.

Studies on analogous systems, such as propargylic sulfinates rearranging to allenic sulfones, support a concerted mechanism and demonstrate high stereospecificity, indicating a well-defined transition state geometry. bohrium.com The reaction is typically irreversible, driven by the formation of the strong sulfur-carbon bond and the stable sulfone functional group.

In a typical rearrangement, reaction conditions dictate the dominant pathway:

Kinetic Control: At lower temperatures, reactions are often irreversible. The product distribution is determined by the relative rates of formation. The product with the lower activation energy barrier will be the major product, even if it is not the most stable isomer. youtube.comlibretexts.org

Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers for both forward and reverse reactions, establishing an equilibrium. youtube.com Under these conditions, the product ratio is determined by the relative stabilities of the products, and the most stable isomer will predominate. libretexts.org

For example, in the related electrophilic addition to a conjugated diene, temperature determines the product ratio. Low temperatures favor the kinetically controlled 1,2-adduct, whereas higher temperatures allow for equilibration and favor the more stable, thermodynamically controlled 1,4-adduct. libretexts.org A similar dynamic can be expected for rearrangements of substituted but-3-ene-1-sulfinates, where different allylic sulfone isomers could be formed.

Table 1: Influence of Temperature on Reaction Control

| Parameter | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible | Reversible (Equilibrium) |

| Major Product | Forms fastest (lowest Ea) | Most stable (lowest ΔG) |

Substituents on the but-3-ene-1-sulfinate backbone can significantly influence the rate and stereoselectivity of the reddit.comnih.gov-sigmatropic rearrangement. The effects are primarily electronic and steric in nature, impacting the stability of the transition state.

Electronic Effects: Electron-withdrawing groups can accelerate the rearrangement by stabilizing the build-up of partial negative charge on the carbon framework in the transition state. Conversely, electron-donating groups may slow the reaction.

Steric Effects: The geometry of the five-membered transition state is sensitive to steric hindrance. Bulky substituents will preferentially occupy positions that minimize steric interactions. In related reddit.comnih.gov-sigmatropic rearrangements, substituents generally favor an equatorial orientation in the envelope-like transition state to reduce steric strain. wikipedia.org This preference can be used to predict and control the stereochemistry of the newly formed C-S bond and the geometry of the resulting double bond. For instance, E-alkenes tend to favor the formation of anti products, while Z-alkenes favor syn products. wikipedia.org

Computational studies on analogous allylic selenoxide rearrangements show that substitutions on the allyl group can alter the relative energies of the possible endo and exo transition states, thereby influencing the diastereoselectivity of the reaction. mdpi.com

While many sigmatropic rearrangements proceed thermally, their rates can often be accelerated by catalysts. wikipedia.org Lewis acids are particularly effective for activating rearrangements that involve heteroatoms like oxygen. princeton.edu

In the context of the but-3-ene-1-sulfinate rearrangement, a Lewis acid can coordinate to one of the oxygen atoms of the sulfinate group. This coordination increases the electrophilicity of the sulfinate group and weakens the S-O bond, thereby lowering the activation energy of the rearrangement.

A variety of Lewis acids have been shown to catalyze similar nih.govnih.gov-sigmatropic rearrangements, and their effectiveness can vary. princeton.edunih.gov

Table 2: Common Lewis Acids in Catalysis

| Lewis Acid | Typical Application |

|---|---|

| TiCl₄ | Ene reactions, Claisen rearrangements rsc.org |

| AlCl₃ | Friedel-Crafts reactions, Claisen rearrangements princeton.edu |

| Yb(OTf)₃ | Allenoate-Claisen rearrangements nih.gov |

The choice of Lewis acid and reaction conditions can be optimized to achieve higher yields and selectivities at lower temperatures than the uncatalyzed thermal reaction. princeton.edu

Radical Reaction Mechanisms

Sodium but-3-ene-1-sulfinate is an effective precursor for the generation of sulfonyl radicals. These highly reactive intermediates are valuable in organic synthesis for forming sulfur-containing compounds. researchgate.net

Sulfonyl radicals (RSO₂•) can be generated from sodium sulfinates through single-electron transfer (SET) processes. researchgate.netresearchgate.net Modern methods often employ photoredox catalysis or electrochemical approaches, which offer mild and efficient alternatives to traditional methods that require harsh oxidants or reductants. nih.govrsc.org

Photocatalytic Generation: In the presence of a suitable photocatalyst and visible light, the sulfinate anion can be oxidized to the corresponding sulfonyl radical. nih.govresearchgate.net The excited photocatalyst accepts an electron from the sulfinate, initiating the radical process.

Electrochemical Generation: Anodic oxidation provides another clean method for generating sulfonyl radicals from sodium sulfinates. This technique uses electric current instead of chemical reagents to drive the oxidation. researchgate.net

Once generated, the but-3-ene-1-sulfonyl radical is a highly reactive species. A primary reaction pathway is its addition to unsaturated systems, such as alkenes and alkynes. nih.govresearchgate.net This radical addition is a key step in many sulfone synthesis methodologies. The sulfonyl radical adds to a double or triple bond to form a new carbon-centered radical, which can then be trapped or undergo further reactions to yield the final product. nih.gov This reactivity allows for the direct formation of C-S bonds and the incorporation of the sulfonyl moiety into a wide range of organic molecules.

Radical Addition-Elimination Processes

The radical addition-elimination pathway involving but-3-ene-1-sulfinate derivatives is a key transformation for the formation of various organosulfur compounds. A notable example is the photocatalytic radical addition-elimination reaction of sulfonyl chlorides with allyl bromides, which furnishes structurally diverse allylic sulfones. organic-chemistry.org This process is initiated by a photocatalyst, which, upon visible light irradiation, facilitates the generation of a sulfonyl radical via a single electron transfer mechanism. organic-chemistry.org This sulfonyl radical then adds to an alkene, such as the but-3-ene moiety, to form a radical intermediate. Subsequent β-elimination of a radical species from this intermediate yields the final product. Mechanistic studies, including radical trapping experiments, have confirmed the involvement of radical species in these transformations. organic-chemistry.org

In a related process, radical cyclizations of ene sulfonamides can proceed with the β-elimination of sulfonyl radicals to produce polycyclic imines. nih.gov This reaction highlights the propensity of α-sulfonamidoyl radicals to undergo fragmentation, releasing a sulfonyl radical and forming an imine. nih.gov While the starting material is a sulfonamide, the fundamental mechanistic step of sulfonyl radical elimination is pertinent to the reactivity of sulfinate-derived radicals.

The general mechanism for these processes can be summarized in the following table:

| Step | Description | Intermediate/Product |

| 1. Initiation | Generation of a sulfonyl radical from a sulfinate precursor, often initiated by photolysis, thermolysis, or a redox process. | RSO₂• |

| 2. Addition | The sulfonyl radical adds to the double bond of the but-3-ene chain. | Carbon-centered radical intermediate |

| 3. Elimination | The intermediate radical undergoes β-elimination of a leaving group (X•), resulting in the formation of a new double bond. | Allylic sulfone product |

This addition-elimination sequence provides an efficient route to allylic sulfones under mild conditions, avoiding the need for harsh reagents or stoichiometric metals. organic-chemistry.org

Intramolecular Radical Cyclization Reactions

Intramolecular radical cyclization of but-3-ene-1-sulfinate derivatives represents a powerful strategy for the synthesis of cyclic sulfur-containing compounds. These reactions typically proceed via the formation of a radical at a position that allows for cyclization onto the but-3-enyl moiety. The regioselectivity of the cyclization (i.e., exo vs. endo cyclization) is a critical aspect of these transformations.

For instance, N-allyl-haloacetamides can undergo atom-transfer radical cyclization (ATRC) to form N-containing heterocyclic compounds. mdpi.com A similar strategy can be envisioned for but-3-ene-1-sulfinate derivatives, where a radical generated elsewhere in the molecule adds to the double bond. A study on the radical cyclization of N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamides initiated by BEt₃/O₂ resulted in the formation of iodine-substituted δ-lactams through a 6-exo cyclization pathway. mdpi.com

A proposed general mechanism for the intramolecular radical cyclization is outlined below:

| Step | Description | Key Species |

| 1. Radical Generation | Formation of a radical on the sulfinate-containing molecule at a position suitable for intramolecular attack on the alkene. | Initial radical species |

| 2. Cyclization | The radical attacks the double bond of the but-3-ene group in either an exo or endo fashion to form a cyclic radical intermediate. | Cyclic radical intermediate |

| 3. Propagation/Termination | The cyclic radical can then be trapped by a radical scavenger or participate in a propagation step to yield the final cyclized product. | Stable cyclized product |

The stereochemistry of these cyclizations can be controlled, as demonstrated in the asymmetric radical cyclization of alkenes through the stereospecific homolytic substitution of sulfinamides, leading to a variety of cyclic sulfinamides with excellent stereocontrol. researchgate.net

Electrochemical Radical Generation and Subsequent Reactions

Electrochemical methods offer a green and efficient alternative for generating sulfonyl radicals from sodium sulfinates, including sodium but-3-ene-1-sulfinate, without the need for chemical oxidants or reductants. researchgate.net The anodic oxidation of sulfinates is a common approach to produce sulfonamidyl radicals, which can then undergo various synthetic transformations. nih.gov

The electrochemical generation of a but-3-ene-1-sulfonyl radical would involve the oxidation of sodium but-3-ene-1-sulfinate at the anode. This radical can then participate in a range of reactions, such as addition to alkenes or alkynes, or intramolecular cyclization. The subsequent fate of the radical depends on the reaction conditions and the presence of other reactive species.

A series of spectroscopic and electrochemical analyses have been used to clarify the behavior of hydrogen bonding complexes in the electrochemical oxidation of sulfonamides to sulfonamidyl radicals via a proton-coupled electron transfer (PCET) process. nih.gov Similar mechanistic principles can be applied to the electrochemical oxidation of sulfinates.

The following table summarizes key aspects of electrochemical radical generation from sulfinates:

| Parameter | Description | Significance |

| Electrode Potential | The applied potential determines the rate and efficiency of radical generation. | Controls the initiation of the radical reaction. |

| Solvent/Electrolyte | The choice of solvent and supporting electrolyte can influence the stability and reactivity of the generated radicals. | Affects the overall reaction outcome and efficiency. |

| Substrate Concentration | The concentration of the sulfinate salt can impact the rate of radical formation and subsequent reactions. | Can influence reaction kinetics and product distribution. |

Nucleophilic Substitution Mechanisms at the Sulfur Center

SN2-like Hydrolysis Mechanisms of Sulfinate Esters

The hydrolysis of sulfinate esters, which can be formed from sodium but-3-ene-1-sulfinate, has been a subject of mechanistic debate, with evidence pointing towards both stepwise and concerted pathways. nih.gov However, detailed studies involving oxygen isotope exchange and theoretical calculations have provided strong support for an Sₙ2-like mechanism for the hydrolysis of simple sulfinate esters. rsc.org

During the acid-catalyzed hydrolysis of ¹⁸O-labeled methyl benzenesulfinate, a very small amount of ¹⁸O loss from the sulfinyl oxygen was observed, with the rate of hydrolysis being significantly faster than the rate of oxygen exchange. rsc.org This observation is inconsistent with a mechanism involving a stable trigonal bipyramidal intermediate (a sulfurane), which would be expected to lead to more significant oxygen exchange. rsc.org

Instead, an Sₙ2-like mechanism is proposed, where the reaction is initiated by protonation at the alkoxy oxygen of the ester. This protonation facilitates the departure of the alcohol and allows for a concerted nucleophilic attack by water at the sulfur center. rsc.org

The key features of the proposed Sₙ2-like hydrolysis mechanism are:

| Mechanistic Step | Description | Energetics |

| Protonation | Protonation of the alkoxy oxygen of the sulfinate ester. | This step makes the alkoxy group a better leaving group. |

| Nucleophilic Attack | Concerted attack of a water molecule on the sulfur atom. | Proceeds through a single transition state. |

| Leaving Group Departure | Simultaneous departure of the protonated alkoxy group (alcohol). | Leads directly to the formation of the sulfinic acid. |

This Sₙ2-like pathway is computationally supported and aligns well with the experimental kinetic isotope effect data observed for the hydrolysis of sulfonate esters under acidic conditions. nih.goveurjchem.com

S-Alkylation and S-Arylation Mechanistic Insights

The sulfinate anion of sodium but-3-ene-1-sulfinate is an ambident nucleophile, meaning it can react with electrophiles at either the sulfur or oxygen atom. The outcome of alkylation reactions, S-alkylation versus O-alkylation, is influenced by several factors, including the nature of the electrophile, the solvent, and the counterion. chemicalforums.com Generally, S-alkylation is favored, leading to the formation of sulfones, which are thermodynamically more stable than the corresponding sulfinate esters (the product of O-alkylation). chemicalforums.com The use of polar aprotic solvents and soft alkylating agents tends to favor S-alkylation. In some cases, the initially formed sulfinate ester from O-alkylation can rearrange to the more stable sulfone. chemicalforums.com

The S-arylation of sulfinamides, a related class of compounds, using arynes has been shown to proceed through a chemoselective pathway. chemrxiv.org Density functional theory (DFT) calculations have been employed to elucidate the mechanism of this transformation. The calculations indicate that the nucleophilic addition of the sulfur atom to the aryne intermediate has a lower free energy barrier compared to the corresponding N-arylation, explaining the observed S-selectivity. chemrxiv.org Both stepwise and concerted mechanisms for S-arylation have been considered, with the operative pathway likely being substrate-dependent. chemrxiv.org

A summary of factors influencing S- vs. O-alkylation and the mechanism of S-arylation is presented below:

| Reaction | Key Factors/Mechanism | Outcome |

| S- vs. O-Alkylation | Solvent polarity, nature of the alkylating agent (hard vs. soft), counterion, temperature. | Predominantly S-alkylation to form sulfones, especially with soft electrophiles and polar aprotic solvents. |

| S-Arylation (with arynes) | Lower activation energy for sulfur attack compared to nitrogen attack on the aryne intermediate. Can proceed via stepwise or concerted pathways. | Exclusive S-arylation. |

The direct S-alkylation of sodium but-3-ene-1-sulfinate with an appropriate alkyl halide would be expected to proceed via an Sₙ2 mechanism, where the sulfinate anion acts as the nucleophile.

Reactivity Profiles and Synthetic Utility of Sodium But 3 Ene 1 Sulfinate

Synthesis of Allylic Sulfones

Sodium but-3-ene-1-sulfinate is a versatile precursor for the synthesis of allylic sulfones, which are significant structural motifs in organic synthesis and medicinal chemistry. mdpi.comrsc.org Various synthetic methodologies have been developed to achieve this transformation, leveraging transition metal catalysis, photoredox catalysis, and radical-mediated pathways.

Transition Metal-Catalyzed Sulfonylation Strategies

Transition metal catalysis offers highly efficient and selective methods for the synthesis of allylic sulfones from sodium sulfinates. Palladium-catalyzed reactions are particularly prominent in this area. A notable strategy involves the palladium-catalyzed stereoselective sulfonylation of vinylethylene carbonates with sodium sulfinates. researchgate.net This method provides access to structurally diverse (Z)-allylic sulfones with excellent regioselectivity and stereoselectivity (Z/E ratio up to 99:1). researchgate.net The reaction tolerates a wide range of sodium aromatic sulfinates, including those with ortho-, meta-, and para-substituents, as well as heteroaromatic and aliphatic-derived sulfinates. researchgate.net

Another approach is the palladium-catalyzed hydrosulfonylation of 1,3-dienes, which provides chiral allylic sulfones with exceptional stereochemical control. mdpi.comorganic-chemistry.org For instance, the use of a (R)-DTBM-Segphos/Pd catalyst in the hydrosulfonylation of 1,3-dienes with sulfinic acids (generated in situ from sodium sulfinates) yields 1,3-disubstituted chiral allylic sulfones under mild conditions. organic-chemistry.org Similarly, tungsten complexes, such as (CH₃CN)₃W(CO)₃ with a bipyridine ligand, can catalyze the allylation of sodium sulfinates to produce branched allylic sulfones with high regioselectivity. organic-chemistry.org

These methods highlight the power of transition metal catalysis to control regio- and stereoselectivity in the synthesis of valuable allylic sulfone compounds from sodium sulfinate precursors.

| Catalyst System | Substrate(s) | Product Type | Key Features |

| Palladium / Ligand | Vinylethylene Carbonates | (Z)-Allylic Sulfones | High stereoselectivity (Z/E up to 99:1), broad substrate scope. researchgate.net |

| (R)-DTBM-Segphos / Pd | 1,3-Dienes | Chiral Allylic Sulfones | Atom- and step-economical, broad substrate scope, mild conditions. organic-chemistry.org |

| (CH₃CN)₃W(CO)₃ / Bipyridine | Allylic substrates | Branched Allylic Sulfones | Excellent regioselectivity, good yields. organic-chemistry.org |

| Palladium / Boric Acid | α-Unbranched Primary Allylic Amines | (E)-Allylic Sulfones | Exclusive E selectivity, good to excellent yields. organic-chemistry.org |

Photoredox Catalytic Sulfonylation

Visible-light photoredox catalysis has emerged as a mild and powerful tool for forging carbon-sulfur bonds. Nickel/photoredox dual catalysis, in particular, enables the construction of aryl- and heteroaryl sulfones from aryl halides and sulfinate salts at room temperature under base-free conditions. nih.govrsc.orgsemanticscholar.org This methodology tolerates a wide array of functional groups. nih.gov The proposed mechanism involves the generation of a sulfonyl radical from the sulfinate salt, which is then intercepted by a Ni(0) species. Subsequent oxidative addition to the aryl halide and reductive elimination forges the C-S bond. semanticscholar.org

This dual catalytic system is compatible with various sulfinate salts, including those that are electron-rich, electron-poor, heterocyclic, and polycyclic. rsc.orgsemanticscholar.org The mild reaction conditions make this method suitable for complex molecule synthesis and bioconjugation applications. nih.gov Hybrid catalysts, where the photocatalyst and the metal complex are covalently bound, have been shown to increase the efficiency of electron and energy transfer, allowing for lower catalyst loadings and eliminating the need for additional ligands. researchgate.net

| Catalysis Type | Reactants | Key Features |

| Ni/Photoredox Dual Catalysis | Aryl Halides, Sodium Sulfinates | Room temperature, base-free, wide functional group tolerance. nih.govrsc.org |

| Hybrid Ru(photocatalyst)-Ni(catalyst) Complexes | Aryl Halides, Sodium Arylsulfinates | Reduced catalyst loading (to 0.1 mol%), no additional ligand needed. researchgate.net |

Radical-Mediated Sulfonylation Reactions

Sodium sulfinates are excellent precursors for sulfonyl radicals, which can participate in a variety of radical-mediated sulfonylation reactions. researchgate.netresearchgate.net These reactions can be initiated under metal-free conditions, for example, through the use of oxidants or electrochemical methods. researchgate.netnih.gov A direct allylic C-H bond activation of α-methylstyrene derivatives with sulfonylhydrazides (which can be conceptually linked to sulfinates as sulfonyl sources) can provide allylic sulfones under electrochemical conditions without external oxidants or metal catalysts. organic-chemistry.org

Another strategy involves the radical reactions of β-alkyl nitroalkenes with sulfonyl hydrazides, where the solvent choice dictates the product outcome, yielding allylic sulfones with high regioselectivity in dimethylformamide (DMF). organic-chemistry.org These radical-based methods offer alternative pathways for the synthesis of allylic sulfones, often under mild conditions and with unique selectivity profiles. researchgate.net The generation of sulfonyl radicals from sodium sulfinates is a key step in many multicomponent and ring-closing reactions. rsc.orgresearchgate.net

| Reaction Type | Reactants | Conditions | Product |

| Electrochemical C-H Activation | α-Methylstyrene derivatives, Sulfonylhydrazides | Exogenous oxidant- and metal-catalyst-free | Allylic Sulfones organic-chemistry.org |

| Radical Reaction | β-Alkyl nitroalkenes, Sulfonyl hydrazides | Dimethylformamide (DMF) | Allyl Sulfones organic-chemistry.org |

Formation of Sulfonamides

Sodium sulfinates are valuable reagents for the synthesis of sulfonamides, a critical functional group in pharmaceuticals. researchgate.netthieme-connect.com Various methods have been developed to facilitate the coupling of sodium sulfinates with amines to form the requisite S-N bond.

One common approach involves the in-situ generation of a more reactive sulfonyl intermediate. For instance, molecular iodine can mediate the coupling of amines with sodium sulfinates at room temperature to produce a wide range of sulfonamides in good to excellent yields. nih.gov A proposed mechanism suggests the formation of a sulfonyl iodide intermediate, which may then undergo displacement by the amine or proceed through a radical substitution pathway to form the S-N bond. nih.gov Similarly, systems like ammonium (B1175870) iodide (NH₄I) in acetonitrile can effectively mediate this transformation at elevated temperatures. nih.gov

Transition metal catalysis also provides efficient routes to sulfonamides. Copper-catalyzed oxidative N-sulfonylation of amines with sodium sulfinates is a notable example. nih.gov Tetrabutylammonium iodide (TBAI) can also catalyze this coupling under mild conditions, accommodating a broad scope of primary and secondary amines and arylsulfinates. rsc.orgnih.gov Furthermore, electrochemical methods offer a green alternative for the oxidative amination of sodium sulfinates, avoiding the need for chemical oxidants. nih.gov

| Method | Reagents/Catalyst | Key Features |

| Iodine-Mediated Coupling | Molecular Iodine (I₂) | Room temperature, tolerates various primary and secondary amines. nih.gov |

| Ammonium Iodide-Mediated Coupling | NH₄I in CH₃CN | Effective for both aromatic and aliphatic amines. nih.gov |

| TBAI-Catalyzed Coupling | Tetrabutylammonium iodide (TBAI) | Mild conditions, good functional group tolerance. nih.gov |

| Iron-Catalyzed Coupling | FeCl₂ | Mild conditions, uses NaHSO₃ as a reductant for nitroarene precursors. organic-chemistry.org |

Generation of Thiosulfonates

Sodium but-3-ene-1-sulfinate can be utilized in the synthesis of thiosulfonates (R-SO₂S-R'), which are compounds of interest in organic and medicinal chemistry. Several synthetic strategies leverage sodium sulfinates as key building blocks for constructing the S-S(O)₂ bond. rsc.org

A prominent method is the disproportionate coupling of sodium sulfinates. For instance, a BF₃·OEt₂-mediated radical disproportionate coupling reaction allows for the synthesis of both symmetrical and unsymmetrical thiosulfonates in good yields under mild conditions. nih.gov This protocol is noted for its good functional group tolerance. nih.gov Mechanistic studies suggest the reaction involves the formation of sulfinyl radicals, which then disproportionate into thiyl and sulfonyl radicals that combine to form the product. researchgate.net

Metal-catalyzed cross-coupling reactions are also widely employed. Thiols can be coupled with sodium sulfinates under aerobic conditions using catalysts like CuI-Phen·H₂O or FeCl₃ to provide a wide variety of symmetrical and unsymmetrical thiosulfonates. rsc.orgnih.gov Similarly, disulfides can undergo copper-catalyzed sulfenylation with sodium sulfinates to yield thiosulfonates. rsc.org A catalyst-free approach for synthesizing thiosulfonates from sodium sulfinates in water has also been reported, offering a green and economically valuable method. researchgate.net

| Method | Reagents/Catalyst | Substrates | Key Features |

| Radical Disproportionation | BF₃·OEt₂ | Sodium Sulfinates | Mild conditions, good for symmetrical and unsymmetrical products. nih.gov |

| Reductive Coupling | Acetyl Chloride, Hantzsch Ester | Sodium Sulfinates | Mild conditions, broad functional group tolerance. researchgate.net |

| Iron-Catalyzed Coupling | FeCl₃ | Thiols, Sodium Sulfinates | Aerobic conditions, high yields (83-96%). rsc.orgnih.gov |

| Copper-Catalyzed Sulfenylation | CuI-Phen·H₂O | Thiols or Disulfides, Sodium Sulfinates | Aerobic, ambient temperature conditions. rsc.orgnih.gov |

| Catalyst-Free Synthesis | None | Sodium Sulfinates | Green method using water as a solvent. researchgate.net |

Conjugate Addition and Ring-Closing Reactions

Sodium but-3-ene-1-sulfinate, through its sulfinate anion, can act as a nucleophile in conjugate addition reactions and participate in radical-triggered ring-closing processes. rsc.org

Conjugate addition, also known as Michael or 1,4-addition, involves the attack of a nucleophile on the β-position of an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org The sulfinate anion from sodium but-3-ene-1-sulfinate can serve as a soft nucleophile, preferentially attacking the "soft" electrophilic β-carbon of an enone or other Michael acceptor. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful method for forming carbon-sulfur bonds, leading to the formation of β-sulfonyl carbonyl compounds. The initial addition results in an enolate intermediate, which is then protonated (typically during workup) to give the final saturated product through keto-enol tautomerism. wikipedia.orgmasterorganicchemistry.com

Furthermore, the generation of sulfonyl radicals from sodium sulfinates enables their participation in ring-closing reactions. rsc.org These sulfonyl radical-triggered cyclizations are a significant achievement in organosulfur chemistry. rsc.orgrsc.org For example, a sulfonyl radical can add intramolecularly to an appropriately positioned alkene or alkyne within the same molecule, initiating a cyclization cascade to form various heterocyclic structures containing a sulfonyl group. This strategy has been used to synthesize sulfonylated lactones, oxindoles, and other valuable cyclic compounds. dntb.gov.ua

| Reaction Type | Description | Key Intermediate | Resulting Structure |

| Conjugate Addition | Nucleophilic attack of the sulfinate anion at the β-position of an α,β-unsaturated system. wikipedia.org | Enolate | β-Sulfonyl ketone/ester/nitrile masterorganicchemistry.com |

| Ring-Closing Reaction | Intramolecular addition of a sulfonyl radical to a C-C multiple bond. rsc.orgdntb.gov.ua | Sulfonyl Radical | Sulfonyl-containing heterocycles (e.g., lactones, oxindoles). dntb.gov.ua |

Strategic Allylic Functionalization Through But-3-ene-1-sulfinate

Sodium but-3-ene-1-sulfinate serves as a potent sulfur nucleophile in transition metal-catalyzed allylic substitution reactions, providing a direct route to structurally diverse allylic sulfones. These reactions, often catalyzed by palladium or iridium complexes, are powerful methods for constructing carbon-sulfur bonds. nih.govnih.gov Allylic sulfones are valuable synthetic intermediates due to their utility in subsequent transformations and their presence in biologically active molecules. rsc.org

The regioselectivity and stereoselectivity of these reactions are highly dependent on the choice of metal catalyst, ligands, and reaction conditions. Iridium catalysis, for instance, is known to favor the formation of branched allylic sulfones from achiral allylic carbonates, often with high enantioselectivity. nih.govorganic-chemistry.org This approach allows for the creation of chiral centers at the α-position to the sulfonyl group. Reactions catalyzed by iridium often exhibit high regioselectivity, yielding almost exclusively the branched isomer over the linear one. nih.govorganic-chemistry.org

Palladium-catalyzed allylic sulfonylation offers another versatile pathway. rsc.org The mechanism of palladium-catalyzed allylic substitution can proceed through different pathways, and the nature of the sulfinate nucleophile can play a crucial role. rsc.org Studies have shown that both aromatic and aliphatic sulfinates can be successfully employed in these transformations. nih.gov In palladium-catalyzed reactions involving terminal alkenes, direct C-H sulfonylation can be achieved, affording allylsulfones through an oxidative process. researchgate.net

The strategic choice of the but-3-ene-1-sulfinate allows for the introduction of a butenyl moiety, which can be a useful handle for further synthetic modifications. The reaction conditions are typically mild, and a broad range of functional groups on the allylic substrate are tolerated.

Below is a table summarizing representative examples of transition metal-catalyzed allylic sulfonylation reactions using various sodium sulfinates, illustrating the scope and efficiency of this methodology.

| Allylic Substrate | Sulfinate Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | Regioselectivity (Branched:Linear) | Ref. |

|---|---|---|---|---|---|---|---|

| Methyl cinnamyl carbonate | Sodium benzenesulfinate | Iridium complex | 1,4-Dioxane (B91453) | 50 | 89 | >99:1 | organic-chemistry.org |

| (E)-1,3-diphenylallyl acetate | Sodium p-toluenesulfinate | [Pd(allyl)Cl]₂ / Ligand | THF | RT | 95 | - | nih.gov |

| Allylbenzene | Sodium p-toluenesulfinate | Pd(acac)₂ / 2,6-DMBQ | CH₃CN | 80 | 47 | - | researchgate.net |

| (E)-Oct-2-enyl carbonate | Sodium benzenesulfinate | Iridium complex | 1,4-Dioxane | 50 | 85 | >99:1 | nih.gov |

| (E)-Hex-2-enyl carbonate | Sodium methanesulfinate | Iridium complex | 1,4-Dioxane | 50 | 78 | >99:1 | nih.gov |

Application as a Sulfoxylate Equivalent

In modern organic synthesis, the concept of using reagents as "equivalents" of highly reactive or gaseous species is a powerful strategy. A sulfoxylate equivalent acts as a surrogate for the sulfur dioxide dianion (SO₂²⁻), enabling the modular synthesis of sulfones. This strategy involves the sequential introduction of two different electrophiles (R¹ and R²) to a sulfur source, ultimately forming an unsymmetrical sulfone (R¹-SO₂-R²).

For a compound to function as an effective sulfoxylate equivalent, it must meet two primary criteria:

It must act as a potent sulfur-centered nucleophile to react with the first electrophile.

It must contain a protecting or masking group that can be cleaved under specific conditions to allow for the introduction of a second, different electrophile.

First Coupling: An S-alkylation or S-arylation reaction between sodium but-3-ene-1-sulfinate and a first electrophile (R¹-X) to form an allylic sulfone, (but-3-en-1-yl)(R¹)sulfone.

Second Coupling: A subsequent reaction involving the cleavage of the butenyl group and coupling with a second electrophile (R²-X).

Recent advancements have highlighted the utility of heterocyclic allylsulfones as "latent sulfinate reagents". nih.gov In these systems, a palladium(0) catalyst facilitates a deallylation event, which is followed by a desulfinylative cross-coupling with an aryl halide. nih.gov This demonstrates that an allyl group on a sulfone can be strategically removed and replaced. While this specific application has been demonstrated for aryl coupling, the principle supports the role of the allyl (or butenyl) group as a cleavable unit. The reductive cleavage of sulfones is also a known transformation, though it often requires strong reducing agents like alkali metals or samarium(II) iodide. strath.ac.uk

While other sulfinates, such as sodium tert-butyldimethylsilyloxymethanesulfinate, have been explicitly developed and utilized as versatile sulfoxylate equivalents for the one-pot synthesis of various sulfones, the full potential of sodium but-3-ene-1-sulfinate in a similar two-step, modular fashion is an area of ongoing interest. semanticscholar.org The established reactivity of the sulfinate and the known chemistry of cleaving allyl/butenyl groups from sulfur provide a strong foundation for its application in this synthetic strategy. nih.gov

Computational and Theoretical Studies of But 3 Ene 1 Sulfinate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which properties like energy, electron density distribution, and molecular orbitals can be derived. researchgate.net This information is crucial for predicting how and why a molecule like sodium but-3-ene-1-sulfinate will react.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are particularly effective for investigating the thermodynamics and kinetics of chemical reactions by calculating the energies of reactants, products, transition states, and intermediates.

In studies of sulfur-containing allyl compounds, such as allyl mercaptan and its derivatives, DFT calculations at the B3LYP/cc-pVQZ level have been used to determine a range of thermodynamic and chemical activity descriptors. nih.govnih.gov These descriptors, including bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA), provide a quantitative measure of a molecule's reactivity. nih.gov For but-3-ene-1-sulfinate, similar calculations would elucidate its stability and susceptibility to radical or polar reactions.

For instance, DFT is employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. An investigation into the reactivity of sulfinates with pyridinium (B92312) salts utilized DFT to compute the Gibbs free energy profiles for different reaction pathways. This analysis revealed that the C4-selective radical addition pathway was energetically favored by 2.9 kcal/mol over the alternative C2-addition, a preference attributed to non-covalent interactions in the transition state. This approach would be invaluable in predicting the regioselectivity and feasibility of reactions involving the but-3-ene-1-sulfinate anion.

Below is an example of a data table that could be generated from DFT calculations to compare the energetic favorability of different reaction pathways for a hypothetical reaction of sodium but-3-ene-1-sulfinate.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | But-3-ene-1-sulfinate + Electrophile | 0.0 |

| TS1-A | Transition State for Pathway A | +15.2 |

| Intermediate-A | Intermediate of Pathway A | -5.4 |

| TS1-B | Transition State for Pathway B | +18.1 |

| Intermediate-B | Intermediate of Pathway B | -2.3 |

| Product-A | Product from Pathway A | -20.7 |

| Product-B | Product from Pathway B | -18.5 |

This interactive table showcases hypothetical DFT-calculated energy values for two competing reaction pathways, illustrating how computational chemistry can predict reaction outcomes. Pathway A is identified as the more favorable route due to a lower transition state energy and a more stable final product.

Ab initio (Latin for "from the beginning") molecular orbital calculations are a class of methods that rely on first principles without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular systems. researchgate.net While often more computationally demanding than DFT, they can offer higher accuracy for certain systems.

Studies on the interaction between an allylic anion and an olefin have utilized ab initio STO-3G calculations to model the approach of the two species. rsc.org These calculations demonstrated that while the total energy of the system increases upon approach, the Highest Occupied Molecular Orbital (HOMO) energy decreases, indicating a stabilizing interaction. rsc.orgmasterorganicchemistry.com For but-3-ene-1-sulfinate, which contains an allyl group, such calculations would be critical for understanding its interactions with other unsaturated systems, predicting its role in pericyclic reactions, and evaluating potential homoaromatic stabilization in its transition states. rsc.org The analysis of frontier molecular orbitals (HOMO and LUMO) is a key output of these calculations, revealing the regions of the molecule most likely to act as a nucleophile (HOMO) or electrophile (LUMO). scielo.br

Modeling of Reaction Pathways, Transition States, and Intermediates

A primary goal of computational chemistry is to construct a complete narrative of a chemical reaction. This involves identifying all stationary points along the reaction coordinate, including short-lived intermediates and the transition states that connect them.

Computational modeling of sulfinate-involved reactions has successfully elucidated complex multi-step mechanisms. For example, in the visible-light-induced reaction between sulfinates and N-amidopyridinium salts, DFT calculations traced the pathway from the initial single-electron transfer to form a sulfonyl radical, through a radical addition to an alkene, and culminating in the formation of the final product. The calculations not only supported the proposed mechanism but also quantified the energy barriers for key steps, such as the homolytic N-N bond cleavage.

For a reaction involving but-3-ene-1-sulfinate, a typical computational workflow would involve:

Geometry Optimization: Finding the lowest energy structure for all reactants, intermediates, transition states, and products.

Frequency Calculation: Confirming the nature of each optimized structure. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Simulating the path from the transition state down to the connected reactant and product to ensure the correct pathway has been identified.

These models provide a detailed, step-by-step visualization of the bond-making and bond-breaking processes that define the chemical transformation.

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape of a molecule is critical to its reactivity. Sodium but-3-ene-1-sulfinate possesses several rotatable single bonds, leading to a landscape of different possible conformations (rotamers). Conformational analysis aims to identify the most stable of these arrangements and the energy barriers to interconversion.

Computational methods are exceptionally well-suited for this task. Theoretical studies on flexible molecules use quantum chemical calculations to map the potential energy surface associated with bond rotations. mdpi.com For example, a study on sulfinimines used ab initio and DFT methods to investigate rotation around the N-S bond, identifying three energy minima and calculating a rotational barrier of 9.16 kcal/mol. researchgate.net This high barrier was attributed to electronic effects like negative hyperconjugation. researchgate.net

A similar analysis of the C-C and C-S bonds in but-3-ene-1-sulfinate would predict its preferred shape in solution. This knowledge is crucial for predicting stereochemical outcomes, as the accessibility of the reactive centers (the sulfinate group and the double bond) is dictated by the molecule's conformation.

| Conformer | C=C-C-S Dihedral Angle | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 65.1 |

| Gauche (+) | +65° | 0.55 | 17.2 |

| Gauche (-) | -65° | 0.55 | 17.2 |

| Syn-periplanar | 0° | 4.50 | 0.5 |

This interactive table presents hypothetical data from a conformational analysis of the C-C-C-S bond in but-3-ene-1-sulfinate. It shows the relative stability of different rotamers and their expected populations at room temperature, highlighting the predominance of the 'anti' conformation.

Examination of Solvent Effects and Intermolecular Interactions

Reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and equilibria. Computational models can account for these solvent effects, either implicitly, by treating the solvent as a continuous medium (e.g., the C-PCM solvation model), or explicitly, by including individual solvent molecules in the calculation. nih.govnih.gov

The study of intermolecular interactions is key to understanding solvation. In analogous systems like allyl sulfonamides, Hirshfeld surface analysis has been used to visualize and quantify intermolecular contacts such as H⋯H, C⋯H, and O⋯H interactions that stabilize the crystal structure. scielo.br For sodium but-3-ene-1-sulfinate in solution, computational models can quantify the strength of interactions between the sulfinate's oxygen atoms and various solvents. This can explain why reactions might be faster or more selective in polar aprotic solvents versus polar protic solvents.

For example, calculations can determine the Gibbs free energy of pair formation between the solute and solvent molecules. unram.ac.id A negative value indicates a favorable interaction. By comparing these values for different solvents, one can predict solubility and the stability of the solute in that medium. Such an analysis would be critical for optimizing reaction conditions for syntheses involving sodium but-3-ene-1-sulfinate.

Derivatization Strategies and Advanced Analytical Methodologies for But 3 Ene 1 Sulfinate

Chemical Derivatization for Enhanced Spectroscopic Analysis

Chemical modification of but-3-ene-1-sulfinate is essential for overcoming the inherent analytical difficulties associated with its ionic structure. Derivatization strategies aim to replace the sodium cation and modify the sulfinate group itself, yielding neutral, more volatile, and more readily characterizable molecules. These modifications are fundamental for detailed analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Silylation is a common derivatization technique in analytical chemistry, particularly for preparing samples for gas chromatography (GC). This process converts active hydrogen atoms, such as those in alcohols, amines, and carboxylic acids, into trimethylsilyl (B98337) (TMS) ethers or esters. For sodium but-3-ene-1-sulfinate, silylation targets the oxygen atoms of the sulfinate group, transforming the non-volatile salt into a volatile silyl (B83357) ester.

The most frequently used silylating agents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). The reaction replaces the sodium ion with a TMS group, Si(CH₃)₃, yielding but-3-ene-1-sulfinic acid trimethylsilyl ester. This derivative exhibits significantly increased volatility and thermal stability, making it suitable for GC and GC-mass spectrometry (GC-MS) analysis. The efficiency of the silylation reaction is influenced by factors such as the choice of reagent, reaction time, and temperature, which must be optimized to ensure complete derivatization.

Table 1: Common Silylating Agents and Their Applications

| Derivatizing Agent | Abbreviation | Target Functional Groups | Key Advantage for Sulfinate Analysis |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides | Highly reactive, produces volatile and stable derivatives suitable for GC-MS. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents like BSTFA | Enhances the reactivity of the primary silylating agent. |

This table is interactive. You can sort and filter the data.

Esterification of the sulfinate group is another powerful derivatization strategy that converts the ionic sodium salt into a stable, neutral sulfinate ester. This transformation is crucial for analysis by techniques that require soluble and relatively nonpolar compounds, such as reverse-phase high-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS).

The synthesis of sulfinate esters from sodium but-3-ene-1-sulfinate typically proceeds through a two-step process. First, the sodium sulfinate is converted to a more reactive intermediate, such as but-3-ene-1-sulfinyl chloride, by reacting it with an activating agent like thionyl chloride or oxalyl chloride. This intermediate is then reacted with an alcohol (e.g., methanol, ethanol) in the presence of a base to form the corresponding sulfinate ester. The choice of alcohol can be tailored to introduce specific properties into the derivative, such as a chromophore for UV detection in HPLC or a specific mass for MS analysis.

These ester derivatives are significantly less polar than the parent salt, allowing for better retention and separation on standard chromatographic stationary phases. Furthermore, their covalent nature makes them amenable to detailed structural elucidation by mass spectrometry, where they exhibit predictable fragmentation patterns.

Table 2: Alcohols for Sulfinate Ester Formation and Resulting Properties

| Alcohol | Resulting Ester | Key Properties of Derivative | Primary Analytical Application |

|---|---|---|---|

| Methanol | Methyl but-3-ene-1-sulfinate | High volatility, low molecular weight | GC-MS, LC-MS |

| Ethanol | Ethyl but-3-ene-1-sulfinate | Good volatility and solubility | GC-MS, LC-MS |

| Benzyl (B1604629) Alcohol | Benzyl but-3-ene-1-sulfinate | Contains a UV-active chromophore | HPLC-UV |

This table is interactive. You can sort and filter the data.

Since the sulfur atom in but-3-ene-1-sulfinate is a stereocenter, determining the enantiomeric purity of a sample is often necessary. This is achieved by using a chiral derivatizing agent (CDA), which is an enantiomerically pure reagent that reacts with both enantiomers of the sulfinate to form a pair of diastereomers. Unlike enantiomers, which have identical spectroscopic properties (except when interacting with polarized light), diastereomers have distinct physical and chemical properties and can be distinguished by techniques like NMR spectroscopy and chromatography.

A common approach is the formation of diastereomeric sulfinate esters by reacting the sulfinate with a chiral alcohol, such as (-)-menthol. The resulting menthyl but-3-ene-1-sulfinate diastereomers will exhibit different chemical shifts in their ¹H and ¹³C NMR spectra. The relative integration of the distinct peaks for each diastereomer allows for the direct calculation of the enantiomeric excess (ee) of the original sulfinate sample.

Another advanced protocol involves a three-component reaction, for example with a chiral diol and a boronic acid, to form stable diastereomeric complexes. These complexes often show significant separation of key signals in the ¹H NMR spectrum, allowing for highly accurate ee determination.

Table 3: Example ¹H NMR Data for Enantiopurity Determination of a Sulfinamide via Derivatization

| Chiral Derivatizing Agent Component | Diastereomer Pair | Key Proton Signal | Chemical Shift (δ, ppm) | Chemical Shift Difference (Δδ, ppm) |

|---|---|---|---|---|

| (S)-2-Phenylethanediol | Diastereomer 1 | Imine | 8.65 | 0.03 |

| Diastereomer 2 | Imine | 8.62 | ||

| (1R,2R,3S,5R)-Pinanediol | Diastereomer 1 | Imine | 8.71 | -0.085 |

Data adapted from a study on sulfinamides, illustrating the principle of using chiral derivatizing agents to induce distinguishable NMR shifts in diastereomeric products. The magnitude of Δδ is critical for accurate quantification.

This table is interactive. You can sort and filter the data.

Application of Derivatization in Advanced Chromatographic Separations

Derivatization is fundamental to the successful chromatographic analysis of sodium but-3-ene-1-sulfinate. The choice of derivatization technique is dictated by the chosen chromatographic method.

For Gas Chromatography (GC), the primary goal is to increase the analyte's volatility. Silylation, which converts the ionic salt into a volatile trimethylsilyl ester, is the method of choice. The resulting derivative can be separated on common nonpolar GC columns (e.g., those with a polydimethylsiloxane (B3030410) stationary phase) and detected with high sensitivity using a flame ionization detector (FID) or a mass spectrometer (MS).

For High-Performance Liquid Chromatography (HPLC), derivatization is used to improve retention on reverse-phase columns and to enhance detectability. Sodium but-3-ene-1-sulfinate itself has poor retention on typical C8 or C18 columns. Conversion to a less polar sulfinate ester (e.g., methyl or ethyl ester) increases its hydrophobicity, leading to better interaction with the stationary phase and improved peak shape. If the chosen esterification alcohol contains a chromophore (like benzyl alcohol), the derivative can be easily detected by a UV-Vis detector. Furthermore, the separation of diastereomeric derivatives, formed by reaction with a chiral agent, is a standard method for determining enantiomeric purity via chiral HPLC.

Table 4: Chromatographic Methods and Corresponding Derivatization Strategies

| Chromatographic Technique | Derivatization Strategy | Purpose of Derivatization | Typical Column | Advantages |

|---|---|---|---|---|

| Gas Chromatography (GC) | Silylation (e.g., with BSTFA) | Increase volatility and thermal stability | Nonpolar (e.g., DB-5, HP-5MS) | High resolution, sensitive detection with MS. |

| High-Performance Liquid Chromatography (HPLC) | Esterification (e.g., with methanol, benzyl alcohol) | Decrease polarity for better retention, add a UV chromophore | Reverse-phase (C18, C8) | Versatile, applicable to a wide range of derivatives. |

This table is interactive. You can sort and filter the data.

Spectroscopic Profiling of Modified But-3-ene-1-sulfinate Derivatives

Once derivatized, but-3-ene-1-sulfinate can be thoroughly characterized using spectroscopic methods to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the derivatives. For a methyl but-3-ene-1-sulfinate derivative, the ¹H NMR spectrum would show characteristic signals for the vinyl protons (CH₂=CH-) in the 5-6 ppm region, the methylene (B1212753) protons adjacent to the sulfur and the double bond, and a new singlet for the methyl ester protons (O-CH₃) around 3.5-3.7 ppm. The successful derivatization is confirmed by the appearance of these new signals corresponding to the silyl or alkyl group and the disappearance of the broad signals associated with the ionic parent compound.